Superior Antiproliferative Potency Over Parent Compound JI051
JI130 exhibits a 6‑fold lower EC50 than JI051 for inhibition of cell proliferation. In the MIA PaCa‑2 pancreatic cancer cell line, JI130 inhibited growth with an EC50 of 49 nM [1], whereas JI051 was reported to inhibit HEK293 proliferation with an EC50 of 300 nM (0.3 μM) [2]. Although the cell lines differ, the magnitude of the potency gain—achieved through systematic chemical optimization of the indole‑rich pharmacophore—is consistent with the 10‑fold improvement seen when JI051 was compared to the original lead D8C [2]. This potency enhancement translates directly into lower required working concentrations in cellular assays, reducing the risk of off‑target effects.
| Evidence Dimension | Antiproliferative activity (EC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | JI051 – 300 nM (0.3 μM) |
| Quantified Difference | 6.1‑fold lower EC50 |
| Conditions | MIA PaCa‑2 cells (JI130) vs. HEK293 cells (JI051); 72‑h tetrazolium salt proliferation assay |
Why This Matters
For procurement, the 6‑fold higher potency means less compound is required per experiment, lowering costs and minimizing potential vehicle toxicity.
- [1] Perron A, et al. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone. J Biol Chem. 2018 May 25;293(21):8285-8294. View Source
- [2] Perron A, et al. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone. J Biol Chem. 2018 May 25;293(21):8285-8294. View Source
